Resorcinol diglycidyl ether
Overview
Description
Mechanism of Action
Target of Action
Diglycidyl resorcinol ether, also known as Resorcinol diglycidyl ether (RDGE), is a liquid aromatic organic chemical compound and chemically a glycidyl ether . It is primarily used as a reactive diluent in the production of other epoxy resins . These resins are then further used in coatings, sealants, adhesives, and elastomers . Therefore, the primary targets of RDGE are the epoxy resins that it helps to formulate.
Mode of Action
RDGE acts as a reactive diluent, reducing the viscosity of epoxy resins . This makes the resins easier to work with and allows for better application in coatings, sealants, adhesives, and elastomers
Biochemical Pathways
It is known that rdge is used in the synthesis of epoxy resins , which play a crucial role in various industrial applications due to their excellent mechanical properties, good heat resistance, and strong adhesion .
Pharmacokinetics
It is known that rdge is of low acute toxicity . Oral doses produce central nervous depression, and it can be a local irritant on skin and mucous membranes . Skin sensitization can develop in persons who come into contact with the substance .
Result of Action
The primary result of RDGE’s action is the production of more manageable epoxy resins, which can be used in a variety of applications, including coatings, sealants, adhesives, and elastomers . Exposure to rdge can cause irritation and sensitization . Long-term oral administration to rats and mice resulted in tumors of the forestomach .
Action Environment
RDGE is used primarily in industrial settings for the production of other epoxy resins . The efficacy and stability of RDGE can be influenced by various environmental factors. For example, RDGE has the potential to form explosive peroxides . Therefore, it should be stored and handled with care to prevent exposure to conditions that could lead to the formation of these peroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol diglycidyl ether is synthesized by reacting resorcinol with epichlorohydrin in the presence of a base, typically sodium hydroxide . The reaction proceeds through the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the final product . The reaction conditions generally involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of diglycidyl resorcinol ether is carried out in large reactors equipped with reflux condensers, stirrers, and nitrogen inlets . The process involves the gradual addition of epichlorohydrin to a solution of resorcinol and sodium hydroxide, followed by continuous stirring and temperature control to facilitate the reaction . The final product is purified through washing and distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Resorcinol diglycidyl ether undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings in diglycidyl resorcinol ether can be opened by nucleophiles such as amines, alcohols, and thiols.
Polymerization Reactions: It can participate in cationic or free-radical polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions:
Amines: Used in curing reactions to form epoxy-amine networks.
Alcohols: React with the oxirane rings to form ether linkages.
Thiols: Can open the epoxide rings to form thioether linkages.
Major Products Formed:
Scientific Research Applications
Resorcinol diglycidyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 1,3-Bis(2,3-epoxypropoxy)benzene
- 1,3-Diglycidyloxybenzene
- Resorcinol bis(2,3-epoxypropyl) ether
- Resorcinol glycidyl ether
- m-Bis(2,3-epoxypropoxy)benzene
Uniqueness: Resorcinol diglycidyl ether is unique due to its ability to significantly reduce the viscosity of epoxy resins while maintaining excellent mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials with enhanced processability.
Properties
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-9(13-5-11-7-15-11)4-10(3-1)14-6-12-8-16-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYCRFCQABTEKC-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OCC3CO3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Record name | DIGLYCIDYL RESORCINOL ETHER | |
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Record name | RESORCINOL DIGLYCIDYL ETHER | |
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Related CAS |
29563-13-1 | |
Record name | Oxirane, 2,2′-[1,3-phenylenebis(oxymethylene)]bis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2020470 | |
Record name | Diglycidyl resorcinol ether | |
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Molecular Weight |
222.24 g/mol | |
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Physical Description |
Diglycidyl resorcinol ether appears as clear yellow or straw-yellow viscous liquid. Boiling point 172 °C; density 1.21 g / cm3. Possible carcinogen., Liquid, Yellow paste or liquid; [ICSC] Light yellow liquid; [MSDSonline], YELLOW PASTE OR LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIGLYCIDYL RESORCINOL ETHER | |
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Boiling Point |
342 °F at 0.8 mmHg (NTP, 1992), 172 °C @ 0.8 MM HG, at 0.0001kPa: 172 °C | |
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Flash Point |
350 °F (NTP, 1992), 113 °C, 350 °F (OPEN CUP), 113 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible with most org resins | |
Record name | DIGLYCIDYL RESORCINOL ETHER | |
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Density |
1.21 at 77 °F (NTP, 1992) - Denser than water; will sink, SP GR: 1.21 @ 25 °C, Relative density (water = 1): 1.21 | |
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Vapor Density |
Relative vapor density (air = 1): 7.7 | |
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Vapor Pressure |
40.7 mmHg at 77 °F ; 54.6 mmHg at 108 °F (NTP, 1992), 40.7 [mmHg], VAPOR PRESSURE LOW | |
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Color/Form |
STRAW-YELLOW LIQUID | |
CAS No. |
101-90-6 | |
Record name | DIGLYCIDYL RESORCINOL ETHER | |
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Record name | Resorcinol diglycidyl ether | |
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Record name | Diglycidyl resorcinol ether | |
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Record name | Resorcinol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis- | |
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Record name | m-bis(2,3-epoxypropoxy)benzene | |
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Melting Point |
98 to 115 °F (NTP, 1992), 32 TO 33 °C, 32-33 °C | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.